molecular formula C19H20N2OS B10933140 N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-isopropylphenyl)acrylamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-isopropylphenyl)acrylamide

Cat. No.: B10933140
M. Wt: 324.4 g/mol
InChI Key: NYAVTQBQPCFFBE-JXMROGBWSA-N
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Description

(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. It features a propenamide backbone with a cyano group and a thienyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a series of reactions starting from thiophene derivatives.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution or other suitable methods.

    Coupling with the Propenamide Backbone: The final step involves coupling the thienyl intermediate with the propenamide backbone under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-METHYLPHENYL)-2-PROPENAMIDE: Similar structure with a methyl group instead of an isopropyl group.

    (E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ETHYLPHENYL)-2-PROPENAMIDE: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

(E)-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C19H20N2OS/c1-12(2)16-8-5-15(6-9-16)7-10-18(22)21-19-17(11-20)13(3)14(4)23-19/h5-10,12H,1-4H3,(H,21,22)/b10-7+

InChI Key

NYAVTQBQPCFFBE-JXMROGBWSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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